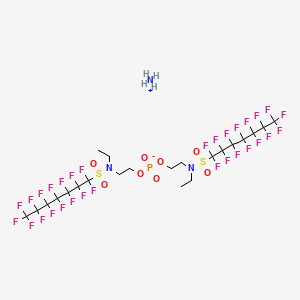

Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate is a heterocyclic organic compound with the molecular formula C22H22F30N3O8PS2 and a molecular weight of 1121.481237 g/mol . This compound is known for its unique chemical structure, which includes a pentadecafluoroheptyl group, making it highly fluorinated. It is used primarily in experimental and research settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate involves multiple steps. The key steps include the introduction of the pentadecafluoroheptyl group and the formation of the sulphonyl amine linkage. The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the desired bonds. The exact synthetic route and conditions can vary depending on the specific requirements of the research or industrial application .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar steps to the laboratory synthesis but with optimized conditions for higher yield and purity. This may include the use of advanced purification techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the sulphonyl group.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound .

Applications De Recherche Scientifique

Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is used in studies involving fluorinated compounds and their interactions with biological systems.

Medicine: Research into its potential therapeutic applications, particularly in drug delivery systems, is ongoing.

Industry: It is used in the development of specialized materials, including coatings and surfactants.

Mécanisme D'action

The mechanism of action of Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate involves its interaction with specific molecular targets. The highly fluorinated nature of the compound allows it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can affect the function of these molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diammonium 2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl phosphate

- N,N’-[Phosphinicobis(oxyethylene)]bis[n-ethyltridecafluorohexanesulfonamide]

Uniqueness

Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate is unique due to its specific chemical structure, which includes a highly fluorinated pentadecafluoroheptyl group. This makes it particularly useful in applications requiring high hydrophobicity and chemical stability. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further distinguish it from similar compounds .

Activité Biologique

Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate (CAS No. 67939-97-3) is a complex fluorinated compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential toxicity, and applications in various fields.

- Molecular Formula : C22H22F30N3O8PS2

- Molecular Weight : 1121.481 g/mol

The compound features a unique structure characterized by a phosphoric acid derivative and a perfluorinated alkyl chain, which may influence its biological interactions.

1. Toxicological Profile

Research indicates that perfluorinated compounds (PFCs), including this compound, can exhibit moderate acute toxicity. The toxicity generally increases with the length of the fluorinated chain. Key findings include:

- Liver Toxicity : PFCs are known to induce peroxisome proliferation in rodent livers and alter lipid metabolism, leading to changes in serum cholesterol and hormone levels .

- Cellular Uptake : These compounds can affect cellular functions by altering the uptake of xenobiotics and influencing survival rates in aquatic organisms .

2. Inhibition of Enzymatic Activity

Studies have shown that similar phosphoric acid derivatives can inhibit matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling. For instance, bis[2-(methacryloyloxy) ethyl] phosphate has demonstrated significant inhibitory effects on rhMMP-2 and rhMMP-8, suggesting that this compound may exhibit similar properties .

The inhibition was dose-dependent, with significant effects observed at concentrations above 0.6% for MMP-2 and 2.5% for MMP-8. This suggests potential applications in therapeutic contexts where MMP modulation is beneficial.

3. Environmental Impact

The environmental persistence of PFCs raises concerns about their bioaccumulation and potential ecological effects. Studies indicate that these compounds can accumulate in various tissues, affecting aquatic life and potentially entering the human food chain through contaminated water sources .

Case Studies

A comprehensive review of available literature highlights several studies focusing on the biological activities of fluorinated compounds:

Propriétés

Numéro CAS |

67939-97-3 |

|---|---|

Formule moléculaire |

C22H19F30N2O8PS2.H3N C22H22F30N3O8PS2 |

Poids moléculaire |

1121.5 g/mol |

Nom IUPAC |

azanium;bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl] phosphate |

InChI |

InChI=1S/C22H19F30N2O8PS2.H3N/c1-3-53(64(57,58)21(49,50)17(39,40)13(31,32)9(23,24)11(27,28)15(35,36)19(43,44)45)5-7-61-63(55,56)62-8-6-54(4-2)65(59,60)22(51,52)18(41,42)14(33,34)10(25,26)12(29,30)16(37,38)20(46,47)48;/h3-8H2,1-2H3,(H,55,56);1H3 |

Clé InChI |

ULMQTDIUFJYOLD-UHFFFAOYSA-N |

SMILES canonique |

CCN(CCOP(=O)([O-])OCCN(CC)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.